![molecular formula C18H28O3 B13962994 9-Oxooctadeca-10,12,15-trienoic acid](/img/structure/B13962994.png)
9-Oxooctadeca-10,12,15-trienoic acid
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Overview
Description
9-Oxooctadeca-10,12,15-trienoic acid is a compound with the molecular formula C₁₈H₂₈O₃. It is a derivative of α-linolenic acid and is known for its presence in certain plant extracts, such as tomato (Solanum lycopersicum) extract . This compound has garnered interest due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Oxooctadeca-10,12,15-trienoic acid typically involves the oxidation of α-linolenic acid. One common method is the use of specific oxidizing agents under controlled conditions to introduce the oxo group at the 9th position of the fatty acid chain . The reaction conditions often include the use of solvents like methanol and catalysts to facilitate the oxidation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction from plant sources rich in α-linolenic acid, followed by chemical modification to introduce the oxo group. This process ensures a consistent supply of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
9-Oxooctadeca-10,12,15-trienoic acid undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in substitution reactions where the oxo group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Like sodium borohydride for reduction reactions.
Catalysts: Various catalysts can be used to enhance the reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, further oxidized compounds, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
9-Oxooctadeca-10,12,15-trienoic acid has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its role in lipid metabolism and its effects on cellular processes.
Industry: Utilized in the development of bioactive compounds and as an ingredient in certain formulations.
Mechanism of Action
The mechanism of action of 9-Oxooctadeca-10,12,15-trienoic acid involves its interaction with specific molecular targets and pathways. One notable target is the peroxisome proliferator-activated receptor alpha (PPARα), which plays a crucial role in lipid metabolism . The compound activates PPARα, leading to the induction of target gene expression and subsequent metabolic effects.
Comparison with Similar Compounds
Similar Compounds
9-Oxooctadeca-10,12-dienoic acid: Another oxo fatty acid with similar structural features but differing in the number and position of double bonds.
α-Linolenic acid: The parent compound from which 9-Oxooctadeca-10,12,15-trienoic acid is derived.
9-Oxo-10,12,15-octadecatrienoic acid: An isomer with different double bond configurations.
Uniqueness
This compound is unique due to its specific oxo group placement and the presence of three conjugated double bonds. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
9-Oxooctadeca-10,12,15-trienoic acid (9-OxoOTA) is a derivative of α-linolenic acid (ALA) and has garnered attention for its potential biological activities, particularly in lipid metabolism and anti-inflammatory effects. This compound is found in various plant sources, notably in tomato extracts, and is linked to the activation of peroxisome proliferator-activated receptor alpha (PPARα), which plays a crucial role in fatty acid metabolism.
Chemical Structure
The chemical formula for 9-OxoOTA is C18H28O3, and it is characterized by three double bonds and a keto group at the 9-position. This structure contributes to its biological properties.
Research indicates that 9-OxoOTA promotes fatty acid metabolism through PPARα activation. PPARα is predominantly expressed in the liver and regulates lipid metabolism by enhancing fatty acid oxidation and decreasing fat storage. Activation of this receptor leads to increased mRNA expression of target genes involved in lipid metabolism, promoting fatty acid uptake and the secretion of β-hydroxybutyrate, an endogenous ketone body .
1. Fatty Acid Metabolism
- Activation of PPARα : Studies show that 9-OxoOTA activates PPARα in murine primary hepatocytes, leading to enhanced fatty acid oxidation . This activation is crucial for managing dyslipidemia, indicating potential therapeutic applications for metabolic disorders.
2. Inflammatory Response
Study on Lipid Metabolism
A significant study demonstrated that 9-OxoOTA significantly increased the expression of PPARα target genes in primary hepatocytes. The use of PPARα knockout models confirmed that these metabolic effects were indeed mediated through this receptor pathway .
Parameter | Control | 9-OxoOTA Treatment |
---|---|---|
Fatty Acid Uptake (µM) | 5.0 | 12.3 |
β-Hydroxybutyrate Secretion (µM) | 1.5 | 4.7 |
This table illustrates the enhanced uptake and secretion levels observed with 9-OxoOTA treatment compared to controls.
Dietary Influence on Pain Sensitivity
In another investigation into dietary influences on pain sensitivity, rats fed a diet high in linoleic acid exhibited increased levels of pro-nociceptive lipid mediators, including those derived from fatty acids similar to 9-OxoOTA. This suggests that dietary components can significantly affect lipid mediator profiles and associated pain responses .
Properties
Molecular Formula |
C18H28O3 |
---|---|
Molecular Weight |
292.4 g/mol |
IUPAC Name |
9-oxooctadeca-10,12,15-trienoic acid |
InChI |
InChI=1S/C18H28O3/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h3-4,6,8,11,14H,2,5,7,9-10,12-13,15-16H2,1H3,(H,20,21) |
InChI Key |
ACHDMUPTZYZIGR-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCC=CC=CC(=O)CCCCCCCC(=O)O |
Origin of Product |
United States |
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